![molecular formula C9H10BrNO2 B1369944 Ethyl 5-Amino-2-bromobenzoate CAS No. 208176-32-3](/img/structure/B1369944.png)
Ethyl 5-Amino-2-bromobenzoate
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Overview
Description
Ethyl 5-Amino-2-bromobenzoate, also known as Ethyl 2-amino-5-bromobenzoate , is a compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 and is typically a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Ethyl 5-Amino-2-bromobenzoate is 1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 . The compound’s structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Ethyl 5-Amino-2-bromobenzoate is a yellow liquid . It should be stored at temperatures between 0-5°C .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent Synthesis
Ethyl 5-Amino-2-bromobenzoate is explored in pharmacology for the synthesis of potential therapeutic agents. Its structure allows for the introduction of various functional groups that can lead to the development of novel compounds with potential medicinal properties .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block. It’s used in the synthesis of complex organic molecules through reactions like nucleophilic substitution or as a precursor in the synthesis of heterocyclic compounds .
Material Science: Advanced Polymer Research
Researchers in material science investigate Ethyl 5-Amino-2-bromobenzoate for creating advanced polymers. Its bromine and amino groups can initiate polymerization reactions, leading to new materials with unique properties .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Ethyl 5-Amino-2-bromobenzoate is utilized for method development in chromatography and spectroscopy. Its distinct chemical properties allow it to serve as a standard for calibrating instruments and validating analytical methods .
Biochemistry: Enzyme and Receptor Studies
In biochemistry, the compound is used to study enzyme interactions and receptor binding due to its reactive amino group. It can act as an inhibitor or a substrate analog in enzymatic assays, helping to elucidate biological pathways .
Chemical Engineering: Process Optimization
Ethyl 5-Amino-2-bromobenzoate is also significant in chemical engineering, where it’s used in process optimization studies. Its reactivity is valuable in modeling and scaling up chemical processes for industrial applications .
Safety and Hazards
Ethyl 5-Amino-2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-amino-2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZORCINMBZQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261600 |
Source
|
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Amino-2-bromobenzoate | |
CAS RN |
208176-32-3 |
Source
|
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208176-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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